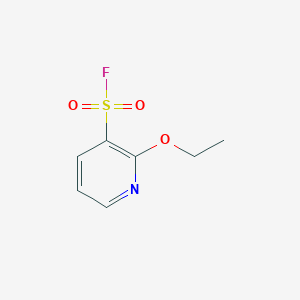

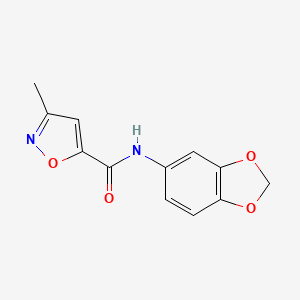

2-Ethoxypyridine-3-sulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxypyridine-3-sulfonyl fluoride (EPSF) is a chemical compound that is widely used in scientific research. It is a potent inhibitor of serine proteases, which are enzymes that play a critical role in many biological processes. EPSF has been used in a variety of applications, including drug discovery, protein purification, and enzyme characterization.

Scientific Research Applications

Radiosynthesis of Fluoropyridine-based Maleimide Reagents

One significant application of fluoropyridine derivatives involves the design and synthesis of [18F]fluoropyridine-based maleimide reagents for prosthetic labeling of peptides and proteins, enabling selective conjugation with thiol functions. This method facilitates the efficient incorporation of fluorine-18, a radioactive halogen, through nucleophilic heteroaromatic substitution. Such labeled compounds are crucial in developing new peptide- and protein-based radiopharmaceuticals for Positron Emission Tomography (PET), offering excellent chemoselectivity and an alternative to nonselective carboxylate and amine-reactive reagents (de Bruin et al., 2005).

Synthesis of Sulfonyl Fluoride Substitutes

Research also extends to the synthesis of 2-aryl ethenesulfonyl fluorides and sulfonyl fluoride-substituted γ-lactams through rhodium(III)-catalyzed oxidative coupling of N-methoxybenzamides and ethenesulfonyl fluoride. This protocol highlights a C–H bond activation strategy, presenting a novel class of sulfonyl fluoride scaffolds for SuFEx click reactions, which are pivotal in drug discovery and material science (Wang et al., 2018).

Development of Aliphatic Sulfonyl Fluorides

Further, the development of aliphatic sulfonyl fluorides via visible-light-mediated decarboxylative fluorosulfonylethylation represents a rapid, metal-free approach to constructing sulfonyl fluoride compound libraries. Such compounds are significant in chemical biology and molecular pharmacology, offering a versatile toolkit for synthesizing pharmaceutically important motifs like sultams, sulfonates, and sulfonamides (Xu et al., 2019).

Electrochemical Oxidative Coupling for Sulfonyl Fluorides

An environmentally benign electrochemical approach for preparing sulfonyl fluorides using thiols or disulfides combined with potassium fluoride is reported. This method emphasizes the significance of developing novel and efficient synthetic methods to access functional groups critical for sulfur(VI) fluoride exchange-based "click chemistry" (Laudadio et al., 2019).

properties

IUPAC Name |

2-ethoxypyridine-3-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO3S/c1-2-12-7-6(13(8,10)11)4-3-5-9-7/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTCVSYNTMMKTJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxypyridine-3-sulfonyl fluoride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[2-(2,4-Dichlorophenyl)ethyl]pyrimidin-2-yl]sulfanyl-1-(4-methylphenyl)ethanone](/img/structure/B2572410.png)

![4-bromo-N-({4-ethyl-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2572411.png)

![5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2572418.png)

![4-Chloro-2-(2-chlorophenyl)thieno[3,2-d]pyrimidine](/img/structure/B2572424.png)

![1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2572426.png)

![7-Chloro-2,6-dimethyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2572427.png)

![1-(4-chlorobenzyl)-5-(3-chloro-4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2572428.png)

![rac-(1R,2S,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B2572432.png)